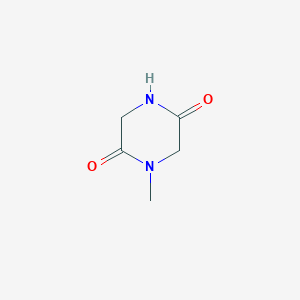

1-Methylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNOMCDGHQHGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293623 | |

| Record name | 1-methylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-52-5 | |

| Record name | 5625-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpiperazine-2,5-dione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 1-Methylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Identity and Properties

This compound, also known as sarcosine anhydride, is a cyclic dipeptide. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 5625-52-5[1][2] |

| Molecular Formula | C₅H₈N₂O₂[1][2] |

| Canonical SMILES | CN1CC(=O)NCC1=O[2] |

| InChI | InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8)[2] |

| InChIKey | GYNOMCDGHQHGHJ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 141-143 °C | |

| Boiling Point | 427.0 ± 38.0 °C at 760 mmHg | |

| Solubility | Soluble in polar solvents such as water and alcohols[3] | |

| pKa (Predicted) | 13.04 ± 0.20 | [4][5] |

| XLogP3-AA | -1.1 | [2] |

| Topological Polar Surface Area | 49.4 Ų | [2] |

Molecular Structure

The structure of this compound consists of a six-membered piperazine ring containing two amide functionalities, forming a diketopiperazine core. A methyl group is attached to one of the nitrogen atoms.

Caption: 2D Chemical Structure of this compound.

As of the latest literature review, a definitive crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, studies on analogous piperazine-2,5-dione rings indicate that the ring typically adopts a non-planar conformation, often a twisted boat or chair-like form, to minimize steric strain. The planarity of the amide bonds influences the overall ring puckering.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following represents expected spectral characteristics based on its structure and data from related compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons (a singlet), and the four methylene protons on the piperazine ring. Due to the asymmetry introduced by the N-methyl group, the methylene protons are diastereotopic and may appear as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the two methylene carbons, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons will be in the characteristic downfield region for amides.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the amide groups, typically in the region of 1650-1700 cm⁻¹. An N-H stretching band would also be expected around 3200-3300 cm⁻¹ for the secondary amide.

3.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (128.13). Common fragmentation patterns for diketopiperazines involve the cleavage of the amide bonds and the piperazine ring.

Experimental Protocols

4.1. General Synthesis Workflow

The synthesis of this compound can be logically approached through the cyclization of a linear dipeptide precursor. A potential workflow is outlined below.

References

An In-depth Technical Guide to the Synthesis of 1-Methylpiperazine-2,5-dione from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1-methylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the core methodologies, experimental protocols, and quantitative data derived from scientific literature, offering a practical resource for the laboratory synthesis of this target molecule.

Introduction

This compound, also known as cyclo(Sar-Gly), is a cyclic dipeptide formed from the condensation of sarcosine (N-methylglycine) and glycine. As a member of the diketopiperazine (DKP) class of compounds, it shares a privileged scaffold that is prevalent in numerous natural products and biologically active molecules. The rigidified cyclic structure of DKPs often imparts enhanced metabolic stability and conformational constraint, making them attractive templates for the design of therapeutic agents. This guide will focus on the primary methods for the synthesis of this compound, primarily through the cyclization of a linear dipeptide precursor.

Synthetic Pathways

The principal strategy for the synthesis of this compound involves the formation of a linear dipeptide, sarcosylglycine (Sar-Gly) or a derivative thereof, followed by an intramolecular cyclization to yield the desired piperazinedione ring. Two main approaches are highlighted:

-

Method A: Thermal Condensation of a Linear Dipeptide: This method involves heating the linear dipeptide, sarcosylglycine, in a high-boiling point solvent to facilitate an intramolecular condensation reaction, with the elimination of water.

-

Method B: Cyclization of a Dipeptide Ester: This approach utilizes a dipeptide ester, such as sarcosylglycine methyl ester, which undergoes spontaneous or base-catalyzed cyclization in an aqueous or alcoholic solution.

The following sections provide detailed experimental protocols for these synthetic routes.

Experimental Protocols

Method A: Thermal Condensation of Sarcosylglycine

This protocol is adapted from the general method for the synthesis of piperazine-2,5-diones by heating amino acids or dipeptides in a high-boiling solvent like ethylene glycol.

3.1.1. Materials

-

Sarcosylglycine

-

Ethylene glycol

-

Methanol (ice-cold)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Drying oven

3.1.2. Procedure

-

Reaction Setup: In a round-bottom flask, suspend the linear dipeptide, sarcosylglycine, in ethylene glycol. A typical ratio is 1 part dipeptide to 5-10 parts ethylene glycol by weight.

-

Heating: Heat the mixture to 160-180°C with vigorous stirring under a nitrogen atmosphere.

-

Reaction Monitoring: Maintain the reaction at this temperature for 2-4 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting dipeptide and the appearance of the product spot.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound may precipitate upon cooling. If not, the product can be precipitated by the addition of water.

-

Purification: Collect the crude product by vacuum filtration and wash it with ice-cold methanol to remove residual ethylene glycol. The product can be further purified by recrystallization from a suitable solvent, such as water or ethanol.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Method B: Cyclization of Sarcosylglycine Methyl Ester

This method takes advantage of the increased reactivity of the ester group towards intramolecular aminolysis, leading to cyclization.

3.2.1. Materials

-

Sarcosylglycine methyl ester hydrochloride

-

Sodium bicarbonate or a tertiary amine base (e.g., triethylamine)

-

Aqueous or alcoholic solvent (e.g., water, methanol, ethanol)

-

Stirring apparatus

-

pH meter or pH paper

-

Extraction funnel

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

3.2.2. Procedure

-

Preparation of the Free Base: Dissolve the sarcosylglycine methyl ester hydrochloride in water or a suitable alcohol. Neutralize the solution to a pH of 7.5-8.5 by the careful addition of a base such as sodium bicarbonate or triethylamine. This liberates the free amine of the glycine residue.

-

Cyclization: Stir the neutralized solution at room temperature. The cyclization often proceeds spontaneously. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, if an organic solvent was not used for the reaction, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The yield of this compound can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions.

| Method | Starting Material | Key Reagents/Conditions | Typical Yield | Reference |

| Thermal Condensation | Sarcosylglycine | Ethylene glycol, 160-180°C | Moderate to High | General Method |

| Dipeptide Ester Cyclization | Sarcosylglycine methyl ester | Aqueous solution, pH 7.5-8.5, Room Temperature | High | [1] |

Note: The yields are qualitative descriptions based on general outcomes for similar reactions. Specific yields for the synthesis of this compound may require experimental optimization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The synthesis of this compound from amino acids can be visualized as a clear, logical progression.

Caption: General workflow for the synthesis of this compound.

The chemical transformation itself can be represented in a more detailed reaction pathway diagram.

Caption: Reaction scheme for this compound synthesis.

Conclusion

The synthesis of this compound from its constituent amino acids, sarcosine and glycine, is a feasible process that can be achieved through well-established chemical transformations. The choice between thermal condensation of the dipeptide and cyclization of a dipeptide ester will depend on the available starting materials, desired scale, and purification capabilities. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical entity for further investigation in drug discovery and development programs. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

References

Spectroscopic and Mechanistic Insights into 1-Methylpiperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methylpiperazine-2,5-dione (CAS: 5625-52-5), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside expected characteristic values and detailed, representative experimental protocols for data acquisition. Furthermore, it visualizes the compound's known biological activity as an inhibitor of the peptide transporter 2 (PEPT2).

Spectroscopic Data

While experimental spectra for this compound are not readily found in public databases, the following tables summarize predicted and expected spectroscopic data to guide researchers in the characterization of this molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Predicted using computational models. Actual chemical shifts may vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH ₃ | 3.0 | Singlet |

| -CH ₂-N(CH₃)- | 3.4 | Singlet |

| -NH -CH ₂- | 4.0 | Singlet |

| N-H | 8.2 | Broad Singlet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Predicted using computational models. Actual chemical shifts may vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-C H₃ | 34.0 |

| -C H₂-N(CH₃)- | 50.0 |

| -NH-C H₂- | 45.0 |

| C =O | 167.0 |

IR (Infrared) Spectroscopy Data (Expected)

This table lists the expected characteristic infrared absorption bands for the functional groups present in this compound.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3200-3400 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=O (Amide I) | Stretch | 1670-1690 | Strong |

| N-H (Amide II) | Bend | 1510-1550 | Medium |

| C-N | Stretch | 1200-1350 | Medium |

MS (Mass Spectrometry) Data (Predicted)

The following are predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₅H₈N₂O₂, Monoisotopic Mass: 128.0586 g/mol ).[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.0659 |

| [M+Na]⁺ | 151.0478 |

| [M+K]⁺ | 167.0217 |

| [M+NH₄]⁺ | 146.0924 |

| [M-H]⁻ | 127.0513 |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup:

-

The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

The probe is tuned and matched to the appropriate nucleus (¹H or ¹³C).

-

The magnetic field is shimmed to ensure homogeneity.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Typical parameters include a 45° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds to ensure quantitative data for all carbon types.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for minimal sample preparation.

-

Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrument Setup:

-

The measurement is performed on an FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Data Acquisition:

-

The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization for positive or negative ion mode, respectively.

-

-

Instrument Setup:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

The instrument is calibrated using a known reference standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

-

Data is collected in both positive and negative ion modes to observe different adducts.

-

-

Data Processing:

-

The acquired mass spectrum is analyzed to identify the molecular ion and common adducts.

-

The measured m/z values are compared to the theoretical masses to confirm the elemental composition.

-

Biological Activity and Mechanism of Action

This compound has been identified as a selective inhibitor of the peptide transporter 2 (PEPT2). PEPT2 is a membrane protein responsible for the transport of di- and tri-peptides across cell membranes. The proposed mechanism involves the binding of this compound to the transmembrane domain of PEPT2, thereby blocking the passage of its natural peptide substrates.

Inhibition of PEPT2 Transporter

Caption: Proposed mechanism of PEPT2 inhibition by this compound.

Summary

This technical guide provides a foundational set of spectroscopic and mechanistic data for this compound. While experimental data is sparse, the predicted values and detailed protocols herein offer a robust starting point for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs. The visualization of its interaction with the PEPT2 transporter highlights a key area for further investigation in drug development.

References

An In-depth Technical Guide to the Biological Activity of 1-Methylpiperazine-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1-methylpiperazine-2,5-dione derivatives. The core of this document focuses on presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to facilitate research and development in this promising area of medicinal chemistry.

Overview of Biological Activities

This compound, a cyclic dipeptide analog, and its derivatives have garnered significant attention in the scientific community due to their broad spectrum of pharmacological effects. These compounds have been investigated for their potential as therapeutic agents in various domains, including oncology, infectious diseases, inflammation, and neuroscience. The piperazine-2,5-dione scaffold serves as a versatile platform for chemical modifications, leading to a wide array of derivatives with distinct biological profiles.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various this compound derivatives, providing a comparative analysis of their potency.

Cytotoxicity

Table 1: Cytotoxicity of Piperazine-2,5-dione Derivatives against Various Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 1,4-Disubstituted piperazine derivatives (e.g., 1 ) | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 4.6 | [1] |

| (S)-2a | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | Low µM range | [1] |

| (R)-2b | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 0.021 | [1] |

| 1-(4-substitutedbenzoyl)- 4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast Cancer) | Not Specified | 0.31 - 120.52 | [2] |

| Piperazine-benzothiazole analogue 112 | DLA (Dalton's Lymphoma Ascites) | Trypan Blue Exclusion | 25.0 ± 0.3 | [3] |

| 1,4-Disubstituted piperazines with indole rings | HUH-7 (Liver Cancer), MCF7 (Breast Cancer) | Not Specified | 3.42 (HUH-7), 2.92 (MCF7) | [3] |

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Piperazine-2,5-dione Derivatives

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Sparfloxacin and Gatifloxacin piperazine derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | 0.015 | |

| Piperazine derivative | Candida albicans | 2.22 | |

| Piperazine dithiocarbamate derivatives | E. faecalis, P. aeruginosa | Moderate Activity | [4] |

| Norfloxacin-thiazolidinedione hybrids | Gram-negative bacteria | > Norfloxacin | [5] |

Enzyme Inhibitory Activity

Table 3: Enzyme Inhibition by Piperazine-2,5-dione Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| N-methyl-piperazine chalcone 2k | MAO-B | 0.71 | 0.21 | [6][7] |

| N-methyl-piperazine chalcone 2n | MAO-B | 1.11 | 0.28 | [6][7] |

| N-methyl-piperazine chalcone 2k | Acetylcholinesterase (AChE) | 8.10 | - | [7] |

| N-methyl-piperazine chalcone 2n | Acetylcholinesterase (AChE) | 4.32 | - | [7] |

| Chalcone-piperazine derivative 4g | Acetylcholinesterase (AChE) | 0.027 ± 0.001 | - | [8] |

| Chalcone-piperazine derivative 4g | MAO-B | 0.114 ± 0.003 | - | [8] |

| Phthalimide-piperazine derivative 4b | Acetylcholinesterase (AChE) | 16.42 ± 1.07 | - | [9] |

| Various piperazine derivatives | Acetylcholinesterase (AChE) | 4.59 - 6.48 | 8.04 - 61.94 | [10] |

| Various piperazine derivatives | Butyrylcholinesterase (BChE) | 4.85 - 8.35 | 0.24 - 32.14 | [10] |

In Vivo Activities

Table 4: In Vivo Efficacy of Piperazine-2,5-dione Derivatives

| Compound Class/Derivative | Activity | Animal Model | Dosage | Effect | Reference |

| Piperazine derivative HBK-6 | Antidepressant-like | Mouse Forced Swim Test | 5 and 10 mg/kg | Reduced immobility time | [11][12] |

| Indole-bearing piperazine-2,5-diones 2e and 2q | Antidepressant-like | Mouse Forced Swim Test | 10 mg/kg | 70.2% and 71.2% decrease in immobility | [13] |

| 1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazine (12 ) | Analgesic | Mouse (Acetic acid-induced writhing, thermal irritation) | Not specified | Favorable therapeutic index | [14] |

| 1,2-Benzothiazine 1,1-dioxide derivatives | Analgesic | Formalin test | 4.01 - 9.03 mg/kg (ED50) | 2-5 times stronger than piroxicam | [15] |

| Methyl salicylate derivatives with piperazine moiety (M15 , M16 ) | Anti-inflammatory | Mouse (Xylol-induced ear edema, Carrageenan-induced paw edema) | 100 mg/kg | Activity equal to indomethacin | [16] |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ) | Anti-inflammatory | Rat (Carrageenan-induced paw edema) | 100 mg/kg | Reduced edema formation | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

References

- 1. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylpiperazine-2,5-dione: A Cyclic Dipeptide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine-2,5-dione, a cyclic dipeptide belonging to the diketopiperazine (DKP) class of compounds, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its rigidified scaffold and potential for diverse biological activities make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and characterization, and known biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest possible cyclic peptides, formed from the condensation of two amino acids. Their constrained conformation imparts several advantageous properties for drug development, including increased metabolic stability, enhanced cell permeability, and the ability to mimic beta-turns in proteins. This compound is a simple N-methylated DKP that has been investigated for a range of biological activities, including its role as a peptide transporter inhibitor and a ligand for opioid receptors. This guide aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its cyclic amide structure allows for hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[1][3] The presence of two carbonyl groups and a tertiary amine within the piperazine ring defines its chemical reactivity and potential for biological interactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [4][5] |

| Molecular Weight | 128.13 g/mol | [4] |

| CAS Number | 5625-52-5 | [4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in water and alcohols | [1][3] |

| pKa (Predicted) | 13.04 ± 0.20 | [5] |

| XLogP3-AA (Predicted) | -1.1 | [4] |

| Topological Polar Surface Area | 49.4 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible route can be derived from general methods for synthesizing N-methylated piperazine-2,5-diones. One common approach involves the cyclization of an N-methylated dipeptide precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established synthesis strategies for related cyclic dipeptides.

Step 1: Synthesis of the N-methylated dipeptide precursor

-

Coupling: Couple N-Boc-glycine with sarcosine methyl ester using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) with a base such as N,N-diisopropylethylamine (DIPEA).

-

Deprotection: Remove the Boc protecting group from the resulting dipeptide using trifluoroacetic acid (TFA) in DCM.

-

Purification: Purify the linear dipeptide precursor, Glycylsarcosine methyl ester, using flash column chromatography on silica gel.

Step 2: Cyclization to this compound

-

Cyclization Reaction: Dissolve the purified linear dipeptide in a high-boiling point solvent such as toluene or xylene. Heat the solution to reflux to promote intramolecular cyclization with the elimination of methanol. The reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: After completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Predicted and Expected Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.0 ppm) and two distinct methylene groups of the piperazine ring (singlets or complex multiplets, ~3.5-4.5 ppm). |

| ¹³C NMR | Resonances for the N-methyl carbon (~35-40 ppm), two methylene carbons (~45-55 ppm), and two carbonyl carbons (~165-175 ppm). |

| FT-IR (KBr) | Strong absorption bands for the amide C=O stretching vibrations (~1650-1680 cm⁻¹), C-N stretching, and C-H stretching. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ at m/z 129.06. Fragmentation would likely involve cleavage of the piperazine ring. |

Biological Activities and Applications in Drug Development

This compound has been identified as a modulator of several biological targets, suggesting its potential as a scaffold for the development of new therapeutic agents.

Peptide Transporter 2 (PEPT2) Inhibition

This compound is reported to be a selective inhibitor of the peptide transporter 2 (PEPT2), also known as SLC15A2.[3] PEPT2 is a high-affinity, low-capacity transporter responsible for the uptake of di- and tripeptides in various tissues, including the kidneys and the brain. Inhibition of PEPT2 can modulate the pharmacokinetics of peptide-based drugs and has been explored as a strategy for targeted drug delivery. The ability of this compound to block the transport of peptides through the transmembrane domain of PEPT2 makes it a valuable tool for studying the function of this transporter.[3]

Opioid Receptor Ligand

Table 3: Summary of Known and Potential Biological Activities of this compound and its Analogs

| Biological Target/Activity | Compound Type | Observed/Potential Effect | Reference |

| PEPT2 (SLC15A2) Inhibition | This compound | Blocks the transport of peptides. | [3] |

| Opioid Receptor Binding | Piperazine-2,5-dione analogs | Ligands for opioid receptors, with some showing KOR selectivity. | [6] |

| Anti-inflammatory Activity | Piperazine-2,5-dione derivatives | Some derivatives exhibit anti-inflammatory effects. | [7] |

| Analgesic Activity | Piperazine-2,5-dione derivatives | Certain analogs have shown analgesic properties in vivo. | [7] |

| Antidepressant Activity | Piperazine-2,5-dione derivatives | Some derivatives have demonstrated antidepressant-like effects in animal models. | [7] |

Note: Quantitative data (IC₅₀/Kᵢ values) for this compound are not available in the public domain. The table includes qualitative descriptions and activities of closely related analogs to indicate the potential of this chemical class.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments relevant to the biological activities of this compound and its derivatives.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

-

Cell membranes expressing human μ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

-

Non-specific binding control: Naloxone.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

96-well filter plates and a vacuum manifold.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Add the respective radioligand to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To assess the ability of this compound to cross the blood-brain barrier using a cell-based in vitro model.

Materials:

-

Transwell inserts with a microporous membrane.

-

Brain endothelial cells (e.g., hCMEC/D3).

-

Co-culture cells (optional, e.g., astrocytes, pericytes).

-

Cell culture medium and supplements.

-

Test compound: this compound.

-

Lucifer yellow or another low-permeability marker to assess monolayer integrity.

-

LC-MS/MS system for quantification of the test compound.

Procedure:

-

Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed. If using a co-culture model, seed the other cell types on the basolateral side.

-

Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) or by assessing the permeability of Lucifer yellow.

-

Add this compound at a known concentration to the apical (donor) chamber.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), by an agonist leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. This initiates a cascade of intracellular events aimed at reducing neuronal excitability.

Experimental Workflow for In Vitro Drug Screening

This diagram illustrates a typical workflow for screening a compound library to identify potential drug candidates.

Conclusion

This compound represents a valuable chemical entity within the broader class of cyclic dipeptides. Its established role as a PEPT2 inhibitor and the potential of its scaffold to generate selective opioid receptor ligands underscore its importance in drug discovery. While a comprehensive dataset on its specific quantitative biological activities is not yet publicly available, the information presented in this guide provides a solid foundation for future research. The detailed experimental protocols and an understanding of the relevant signaling pathways will aid scientists in further exploring the therapeutic potential of this compound and its derivatives.

References

- 1. is.muni.cz [is.muni.cz]

- 2. This compound | 5625-52-5 [sigmaaldrich.com]

- 3. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylpiperazine-2,5-dione: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1-methylpiperazine-2,5-dione. Due to a lack of extensive published quantitative data for this specific compound, this guide focuses on providing a thorough summary of its qualitative solubility, physicochemical properties, and detailed, adaptable experimental protocols for determining its solubility and stability profiles. These methodologies are based on established practices for similar cyclic dipeptides and piperazine derivatives, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

This compound is a cyclic dipeptide that presents as a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 128.13 g/mol | [2] |

| CAS Number | 5625-52-5 | [4] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | 13.04 ± 0.20 | [3] |

| Predicted XLogP3-AA | -1.1 | [3] |

Solubility Profile

Qualitative Solubility Summary

This compound is generally characterized as being soluble in polar solvents.[1] This solubility is attributed to its ability to form hydrogen bonds.[1]

Table of Qualitative Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Alcohols | Soluble | [1] |

| Chloroform | Soluble | [5] |

| Methanol | Soluble | [5] |

| Ethyl Ether | Soluble | [5] |

| Ethanol | Soluble | [5] |

Note: The data for Chloroform, Methanol, Ethyl Ether, and Ethanol are for the related compound 1-Methylpiperazine and are expected to be indicative for this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, phosphate buffer at various pH)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the appropriate solvent.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Workflow for Solubility Determination

Stability Profile

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7][8][9]

Recommended Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room and elevated temperatures.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80-100 °C) and in solution.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

HPLC-grade solvents

-

Temperature-controlled oven, photostability chamber

-

HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, water for thermal, and with H₂O₂ for oxidative). For solid-state thermal and photostability, use the neat compound.

-

Stress Application: Expose the samples to the defined stress conditions for various time points.

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation by comparing the peak area of the parent compound to an unstressed control.

-

Use the PDA detector to assess peak purity.

-

Use the MS detector to obtain mass information on the degradation products for structural elucidation.

-

Logical Flow for Forced Degradation and Stability Assessment

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is sparse, the provided qualitative assessments and detailed experimental protocols offer a robust framework for researchers and drug development professionals to conduct their own comprehensive evaluations. The methodologies outlined herein will enable the generation of precise and reliable data, which is critical for the successful application of this compound in pharmaceutical research and development.

References

- 1. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 1 - Methylpiperazine - 2,5 - dione | CymitQuimica [cymitquimica.com]

- 5. 1-METHYLPIPERAZINE FOR SYNTHESIS [chembk.com]

- 6. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. biopharminternational.com [biopharminternational.com]

Potential Therapeutic Applications of 1-Methylpiperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclo(Sar-Gly), is a member of the 2,5-diketopiperazine class of compounds. These scaffolds are of significant interest in medicinal chemistry due to their rigid conformation, metabolic stability, and diverse biological activities. While research specifically focused on this compound is emerging, the broader class of piperazine-2,5-diones has demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound, supported by data from structurally related compounds. It includes detailed experimental protocols for investigating its biological activities and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound (PubChem CID: 260137) is a heterocyclic compound with the molecular formula C₅H₈N₂O₂.[1] Its structure is characterized by a piperazine ring with two carbonyl groups at positions 2 and 5, and a methyl group attached to one of the nitrogen atoms.[1] This cyclic dipeptide structure imparts a high degree of conformational rigidity, which can be advantageous for specific binding to biological targets.[2] The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[3]

Preliminary evidence suggests that this compound may act as a selective inhibitor of the peptide transporter 2 (PEPT2), suggesting potential applications in modulating the pharmacokinetics of peptide-based drugs and as a diagnostic radiotracer.[4] Additionally, its structural class has been associated with antispasmodic properties.[4] This guide will delve into these potential applications, providing the available data and detailed methodologies for their investigation.

Potential Therapeutic Applications

Peptide Transporter 2 (PEPT2) Inhibition

Background: Peptide Transporter 2 (PEPT2) is a high-affinity, low-capacity transporter primarily expressed in the kidneys, but also found in other tissues, including the brain and lungs. It plays a crucial role in the reabsorption of di- and tripeptides and the transport of various peptide-like drugs. Inhibition of PEPT2 can alter the disposition of these substrates, a property that can be exploited for therapeutic benefit or as a research tool. This compound has been identified as a selective inhibitor of PEPT2.[4]

Mechanism of Action: this compound is suggested to bind to the transmembrane domain of PEPT2, thereby blocking the passage of peptides.[4] This inhibition is thought to involve coordination with sodium ions and anionic sites within the transporter's binding pocket.[4]

Potential Applications:

-

Modulation of Drug Pharmacokinetics: By inhibiting PEPT2-mediated renal reabsorption, this compound could potentially increase the systemic exposure and half-life of co-administered peptide-based drugs.

-

Radiotracer for PET Imaging: Due to its specific binding to PEPT2, a radiolabeled version of this compound could serve as a valuable tool for in vivo imaging of PEPT2 expression, which may be altered in certain disease states.[4][5]

Quantitative Data: Specific IC50 values for this compound against PEPT2 are not readily available in the public domain. However, data for other diketopiperazine analogs as receptor ligands are presented below to provide a comparative context for binding affinities.

| Compound | Target Receptor | Kᵢ (nM) | Reference |

| 3-(2-Iodo-3-methoxybenzyl)-piperazine-2,5-dione | KOR | >10000 | [6] |

| 3-(2-Iodo-3-methoxybenzyl)-1-methylpiperazine-2,5-dione | KOR | >10000 | [6] |

Experimental Protocols:

Protocol 2.1.1: In Vitro PEPT2 Inhibition Assay (Radioligand Binding)

This protocol is adapted from standard radioligand binding assay procedures.[1][3][7][8]

Objective: To determine the inhibitory potency (IC50) of this compound on PEPT2.

Materials:

-

HEK293 cells stably expressing human PEPT2.

-

Radioligand: [³H]-Gly-Sar (a well-characterized PEPT2 substrate).

-

Test compound: this compound.

-

Binding buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM MES, pH 6.0.

-

Wash buffer: Ice-cold HBSS.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Preparation: Culture HEK293-hPEPT2 cells to confluence. On the day of the assay, wash the cells with HBSS and resuspend in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a high concentration of a known PEPT2 inhibitor like Gly-Sar (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [³H]-Gly-Sar at a final concentration close to its K_d.

-

100 µL of the cell suspension.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

dot

Caption: Workflow for the in vitro PEPT2 inhibition assay.

Antispasmodic Activity

Background: The piperazine-2,5-dione scaffold is present in various natural and synthetic compounds with demonstrated antispasmodic properties.[4] Antispasmodic agents are used to relieve cramping of smooth muscle, particularly in the gastrointestinal tract.

Mechanism of Action: The precise mechanism by which this compound may exert antispasmodic effects is not yet elucidated. However, related compounds have been shown to act through various mechanisms, including the blockade of muscarinic receptors or interference with calcium influx into smooth muscle cells.[2][9]

Potential Applications:

-

Treatment of Gastrointestinal Disorders: Conditions such as irritable bowel syndrome (IBS) and other spastic conditions of the gut could potentially be managed with compounds like this compound.[4]

Quantitative Data: Direct quantitative data on the antispasmodic activity of this compound is not available. The table below presents data for other piperazine derivatives with different biological activities to illustrate the potency range of this class of compounds.

| Compound | Activity | IC50 (µM) | Cell Line/Assay | Reference |

| Tryptamine-piperazine-2,5-dione conjugate 6h | Anticancer | 6 ± 0.85 | AsPC-1 & SW1990 | [10] |

| Cyclopentaquinoline derivative 6f | Anticancer | 2.31 | HepG-2 | [11] |

| Novel piperazine derivative | Apoptosis Induction | ~5 | K562 | [12] |

Experimental Protocols:

Protocol 2.2.1: In Vitro Antispasmodic Assay (Isolated Guinea Pig Ileum)

This protocol is a standard method for evaluating the antispasmodic activity of compounds.[13][14][15]

Objective: To assess the ability of this compound to relax pre-contracted isolated guinea pig ileum.

Materials:

-

Guinea pig.

-

Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, glucose 5.55).

-

Spasmogen: Acetylcholine (ACh) or Histamine.

-

Test compound: this compound.

-

Organ bath with an isometric transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Clean the segment and place it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 g.

-

Contraction Induction: Induce sustained contractions by adding a submaximal concentration of the spasmogen (e.g., 1 µM ACh) to the organ bath.

-

Compound Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

-

Measurement: Record the relaxation of the ileal strip as a percentage of the initial induced contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.

dot

Caption: Workflow for the in vitro antispasmodic assay.

Synthesis of this compound

A general synthesis for piperazine-2,5-diones involves the cyclization of dipeptides. A plausible synthetic route for this compound is outlined below, based on established methods for similar compounds.[16][17]

dot

Caption: Plausible synthetic route for this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other 1,4-disubstituted piperazine-2,5-dione derivatives have implicated the IL-6/Nrf2 pathway in their antioxidant effects.[18][19]

IL-6/Nrf2 Positive Feedback Loop: Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes and cytokines, including Interleukin-6 (IL-6). IL-6, in turn, can activate downstream signaling pathways (such as JAK/STAT and PI3K/Akt) that further promote the nuclear translocation and stability of Nrf2, creating a positive feedback loop that enhances the cellular antioxidant response.

dot

Caption: The IL-6/Nrf2 positive feedback loop in antioxidant response.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential as a selective PEPT2 inhibitor and an antispasmodic agent warrants further investigation. The immediate research priorities should be to determine the quantitative biological activity of this compound in the assays described in this guide. Elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo models will be crucial next steps. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, could lead to the discovery of more potent and selective compounds.[20][21] The versatility of the piperazine-2,5-dione core suggests that this compound could be a valuable starting point for the development of drugs targeting a range of therapeutic areas.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. In vitro antispasmodic compounds of the dry extract obtained from Hedera helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. collaborativedrug.com [collaborativedrug.com]

In-Depth Technical Review of 1-Methylpiperazine-2,5-dione Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine-2,5-dione, also known as cyclo(Sar-Gly), is a cyclic dipeptide that has garnered significant interest in the scientific community. Its rigid backbone and potential for diverse biological activities make it a compelling scaffold for drug discovery and development. This technical guide provides a comprehensive literature review of the research on this compound and its derivatives, focusing on its synthesis, structural characterization, and pharmacological properties. All quantitative data has been summarized into structured tables, and detailed experimental methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the core concepts.

Physicochemical Properties

This compound is a white to off-white solid with good solubility in polar solvents like water and alcohols, which can be attributed to its ability to form hydrogen bonds.[1] The presence of nitrogen atoms in the piperazine ring imparts basic properties to the molecule.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| CAS Number | 5625-52-5 | [3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN1CC(=O)NCC1=O | [3] |

| InChIKey | GYNOMCDGHQHGHJ-UHFFFAOYSA-N | [3] |

| XlogP (predicted) | -1.1 | [4] |

| Topological Polar Surface Area | 49.4 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the cyclization of a dipeptide precursor. A common method is the thermal condensation of the corresponding linear dipeptide.

Experimental Protocol: Synthesis of this compound (General Procedure)

A general approach to synthesizing piperazine-2,5-diones involves the intramolecular cyclization of a dipeptide. For this compound, the dipeptide would be glycylsarcosine (Gly-Sar).

Materials:

-

Glycylsarcosine (H-Gly-Sar-OH)[5]

-

High-boiling point solvent (e.g., ethylene glycol, toluene with azeotropic removal of water)

-

Reflux condenser and heating mantle

-

Recrystallization solvents (e.g., ethanol, water)

Procedure:

-

Glycylsarcosine is dissolved in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux for several hours to facilitate the intramolecular cyclization and removal of water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system to yield pure this compound.

Below is a generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Data

| ¹³C NMR | |

| Chemical Shift (ppm) | Assignment |

| 166.3 | C=O |

| 165.8 | C=O |

| 52.1 | CH₂ |

| 47.9 | CH₂ |

| 34.1 | N-CH₃ |

| Note: Data obtained from a publicly available spectrum on PubChem. Experimental conditions were not specified. |

Crystal Structure

| Crystallographic Data for 1,4-Bis(3-methylphenyl)piperazine-2,5-dione | |

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.6608 (15) |

| b (Å) | 6.1508 (7) |

| c (Å) | 19.223 (2) |

| β (°) | 95.142 (2) |

| Volume (ų) | 1490.9 (3) |

| Z | 4 |

| Data from a study by Wen et al. (2006) or Zhang et al. (2007) as cited in the search result.[6] |

In this derivative, the piperazine-2,5-dione ring is not planar, and the nitrogen atoms exhibit a planar configuration due to π-conjugation with the carbonyl groups.[6]

Biological Activities and Pharmacological Data

This compound and its derivatives have been investigated for a range of biological activities, including as opioid receptor ligands, antidepressants, anti-inflammatory agents, and inhibitors of peptide transporters.

Opioid Receptor Ligand Activity

Derivatives of this compound have been explored as ligands for opioid receptors. The following table summarizes the binding affinities (Ki) of some representative compounds.

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| 2 | >10000 | 1850 ± 250 | 289 ± 21 |

| 25 | >10000 | >10000 | 2560 ± 430 |

| 28 | >10000 | 4450 ± 620 | 129 ± 11 |

| 29 | >10000 | >10000 | 1790 ± 310 |

| Data from a study on diketopiperazine and dipeptide analogs as opioid receptor ligands. |

Antidepressant and Anti-inflammatory Activity

A series of novel piperazine-2,5-dione derivatives bearing indole analogs have been synthesized and evaluated for their antidepressant, anti-inflammatory, and analgesic activities in vivo.[7] The results revealed that many of these compounds exhibited significant effects at a dose of 10 mg/kg.[7]

| Compound | Antidepressant Activity (% decrease in immobility) |

| 2e | 70.2% |

| 2q | 71.2% |

| Fluoxetine (control) | 67.9% |

| Data from a study on novel piperazine-2,5-dione analogs bearing 1H-indole.[7] |

Peptide Transporter 2 (PEPT2) Inhibition

This compound has been identified as a selective inhibitor of the peptide transporter 2 (PEPT2).[1] It is suggested to block the transport of peptides by binding to the transmembrane domain of PEPT2.[1]

Experimental Protocol: PEPT2 Inhibition Assay (General)

A typical in vitro assay to determine the inhibitory activity of a compound against PEPT2 would involve the following steps:

Cell Culture:

-

A cell line stably expressing PEPT2 (e.g., CHO-PEPT2 or HEK293-PEPT2) is cultured under standard conditions.

Uptake Assay:

-

Cells are seeded in multi-well plates and grown to confluence.

-

On the day of the experiment, the culture medium is removed, and the cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cells are pre-incubated with the test compound (this compound) at various concentrations for a defined period.

-

A radiolabeled or fluorescently tagged PEPT2 substrate (e.g., [¹⁴C]Gly-Sar) is added to the wells, and the uptake is allowed to proceed for a specific time.

-

The uptake is terminated by rapidly washing the cells with ice-cold transport buffer.

-

The cells are lysed, and the intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader, respectively.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The biological effects of some piperazine-2,5-dione derivatives, particularly their antioxidant and anti-inflammatory activities, have been linked to the modulation of specific signaling pathways. One such pathway is the Interleukin-6 (IL-6) / Nuclear factor erythroid 2-related factor 2 (Nrf2) loop.

IL-6/Nrf2 Signaling Pathway

The IL-6/Nrf2 signaling pathway is a crucial regulator of the cellular antioxidant and anti-inflammatory response. Nrf2 is a transcription factor that, under basal conditions, is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including IL-6. The subsequent expression of these genes helps to mitigate oxidative damage and inflammation.

References

- 1. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C5H8N2O2) [pubchemlite.lcsb.uni.lu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Substituted Piperazine-2,5-diones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione scaffold, a cyclic dipeptide, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities. The stereochemistry of substituents on the piperazine-2,5-dione ring plays a pivotal role in determining the pharmacological profile, influencing binding affinity to biological targets, metabolic stability, and overall efficacy. This technical guide provides a comprehensive overview of the stereochemistry of substituted piperazine-2,5-diones, focusing on synthetic strategies to control stereochemical outcomes, analytical techniques for stereoisomer characterization, and the implications for drug discovery and development.

Stereoisomers of Substituted Piperazine-2,5-diones

Substituents at the C-3 and C-6 positions of the piperazine-2,5-dione ring introduce chirality, leading to the possibility of various stereoisomers. The two primary forms of stereoisomerism encountered are:

-

Diastereomers (cis/trans): Depending on the relative orientation of the substituents at C-3 and C-6, two diastereomers are possible:

-

cis-isomer: Both substituents are on the same side of the piperazine ring.

-

trans-isomer: The substituents are on opposite sides of the ring.

-

-

Enantiomers: Each diastereomer can exist as a pair of non-superimposable mirror images (enantiomers) if the molecule is chiral.

The specific stereoisomer can have a profound impact on biological activity. For instance, the conformation of the piperazine-2,5-dione ring, which can adopt planar, boat, or twist-boat conformations, is influenced by the nature and stereochemistry of the substituents.[1] This conformational preference, in turn, dictates how the molecule interacts with its biological target.

Stereoselective Synthesis Strategies

Control over the stereochemical outcome is a critical aspect of synthesizing substituted piperazine-2,5-diones for pharmaceutical applications. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis

The formation of either the cis or trans diastereomer can often be controlled by the choice of synthetic route and reaction conditions.

-

Cyclization of Dipeptides: The most common method for synthesizing piperazine-2,5-diones is the cyclization of dipeptide precursors. The stereochemistry of the starting amino acids directly dictates the stereochemistry of the final product. For example, cyclization of an L-amino acid-L-amino acid dipeptide will yield a cis-disubstituted piperazine-2,5-dione.

-

Hydrogenation of Benzylidene Piperazine-2,5-diones: Condensation of piperazine-2,5-dione with aldehydes generates exocyclic double bonds. Subsequent hydrogenation can lead to the formation of substituted piperazine-2,5-diones. Studies have shown that under certain hydrogenation conditions, the cis isomer is formed as the major product.[2]

-

Epoxidation of Exocyclic Olefins: A diastereoselective synthesis of diketopiperazine bis-α,β-epoxides has been reported via the oxidation of exocyclic olefins. This method has shown a high degree of diastereoselectivity, with only one or two of the possible six diastereomers being observed.[3]

Enantioselective Synthesis

The synthesis of a single enantiomer is often crucial for therapeutic applications. Several asymmetric methods have been developed to achieve this.

-

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical course of a reaction, leading to the formation of a single enantiomer.

-

Asymmetric Hydrogenation: The use of chiral catalysts, such as Rh/f-spiroPhos complexes, in the hydrogenation of alkylidene piperazine-2,5-diones has been shown to provide high enantioselectivities (up to 99.9% ee).[4]

-

Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic mixtures of piperazine-2,5-dione derivatives to isolate the desired enantiomer.

Quantitative Analysis of Stereoisomers

Accurate determination of the stereoisomeric composition of a sample is essential for quality control and for understanding structure-activity relationships.

Diastereomeric Ratio Determination

The ratio of cis to trans diastereomers can be determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.

-